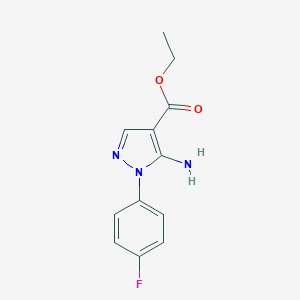

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPPCKSHIYWAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350952 | |

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-68-3 | |

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data including physicochemical parameters, detailed spectroscopic profiles (¹H NMR, ¹³C NMR, FTIR, MS), and standardized experimental protocols for property verification. The guide emphasizes the scientific rationale behind analytical techniques, ensuring a deep understanding of the compound's structural and chemical identity. By presenting data in accessible formats and outlining robust, self-validating methodologies, this whitepaper serves as an essential resource for the effective utilization of this compound in pharmaceutical and agrochemical discovery pipelines.

Introduction: The Significance of the Aminopyrazole Scaffold

The 5-aminopyrazole framework is a privileged scaffold in medicinal and agricultural chemistry, renowned for its biological activity and synthetic versatility.[1] Compounds incorporating this core structure are integral to the development of therapeutic agents across various domains, including oncology, inflammation, and infectious diseases. This compound emerges as a particularly valuable derivative, serving as a pivotal intermediate for the synthesis of complex bioactive molecules.[1]

The introduction of a 4-fluorophenyl group at the N1 position significantly influences the molecule's electronic properties and metabolic stability, often enhancing its biological efficacy and pharmacokinetic profile. Its utility extends from being a foundational element in the synthesis of kinase inhibitors for cancer therapy to its application in agrochemical formulations for crop protection.[1] A thorough understanding of its physical and chemical properties is therefore paramount for its consistent and effective application in research and development.

Chemical and Physical Identity

The fundamental properties of this compound are summarized below. These parameters are the first-line indicators of sample identity and purity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonym(s) | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | [1] |

| CAS Number | 138907-68-3 | [1] |

| Molecular Formula | C₁₂H₁₂FN₃O₂ | [1][2] |

| Molecular Weight | 249.24 g/mol | [1][2] |

| Appearance | White needles | [1] |

| Melting Point | 150 - 157 °C | [1][2] |

| Boiling Point | 380.0 ± 32.0 °C (Predicted) | [2] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [2] |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

| Storage | Store at 0-8°C, inert atmosphere | [1] |

Spectroscopic Profile: A Structural Verification Fingerprint

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule's structure. The following sections detail the expected spectral characteristics of the title compound, based on data from close structural analogs and foundational principles of spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is crucial for confirming the arrangement of protons within the molecule. The expected spectrum in a solvent like DMSO-d₆ would feature several key signals:

-

Ethyl Ester Protons: A triplet integrating to 3H around δ 1.2-1.3 ppm (from the -CH₃ group) and a quartet integrating to 2H around δ 4.1-4.2 ppm (from the -OCH₂- group). This distinct pattern is a hallmark of an ethyl ester.[3]

-

Aromatic Protons: The 4-fluorophenyl group will exhibit a complex multiplet system, typically two sets of signals resembling doublets or triplets of doublets between δ 7.2-7.8 ppm, integrating to 4H. The coupling of protons with the fluorine atom (¹⁹F) is a key confirmatory feature.

-

Pyrazole Ring Proton: A sharp singlet for the C3-H of the pyrazole ring, expected to appear downfield around δ 7.9 ppm.[3]

-

Amino Protons (-NH₂): A broad singlet integrating to 2H. Its chemical shift is variable and dependent on solvent and concentration but is often observed around δ 4.2 ppm in DMSO-d₆.[3] This broadness is due to quadrupole broadening and chemical exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. The spectrum should display 10 distinct signals (due to symmetry in the fluorophenyl ring):

-

Carbonyl Carbon: The ester carbonyl carbon (-C=O) will appear as a singlet in the most downfield region, typically δ 160-170 ppm.

-

Aromatic Carbons: Four signals are expected for the fluorophenyl ring. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and appear around δ 158-162 ppm. The other aromatic carbons will appear between δ 115-140 ppm.

-

Pyrazole Ring Carbons: Three signals corresponding to the pyrazole carbons, with chemical shifts influenced by the attached functional groups.

-

Ethyl Group Carbons: Two signals for the ethyl group: the -OCH₂- carbon around δ 59-61 ppm and the -CH₃ carbon around δ 14-15 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. A KBr pellet or ATR-FTIR spectrum would be expected to show the following key absorption bands:

-

N-H Stretching: Two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[4]

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the ester carbonyl group.[3]

-

C=N and C=C Stretching: Multiple bands in the 1500-1620 cm⁻¹ region, arising from the pyrazole and phenyl rings.[3]

-

C-F Stretching: A strong band in the 1200-1250 cm⁻¹ region, indicative of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Molecular Ion (M⁺): Under electron ionization (EI) or electrospray ionization (ESI), the spectrum should exhibit a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 249.24 or 250.25, respectively, confirming the molecular weight.

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃, -45 Da) to give a fragment at m/z ~204, or the loss of the entire ethyl carboxylate group. The fluorophenyl pyrazole core would constitute a stable and prominent fragment in the spectrum.

Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be followed. The following section outlines validated methodologies for characterizing this compound.

Workflow for Physicochemical Characterization

The logical flow for comprehensive characterization ensures that identity, purity, and structure are confirmed sequentially.

Caption: Workflow for physicochemical characterization.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities.

-

Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating Profile: Set a rapid heating ramp (10-20 °C/min) to approximate the melting point. For the second, more accurate measurement, set a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate value.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range.

Protocol for Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates the target compound from impurities based on differential partitioning between a stationary and a mobile phase. This allows for precise quantification of purity as a percentage of the total detected peak area.

Caption: Standard workflow for HPLC purity analysis.

Method Parameters (Self-Validating System):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The ratio can be adjusted to achieve a retention time of 3-7 minutes for the main peak, which ensures good separation from solvent front and late-eluting impurities.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector set at 254 nm. A photodiode array (PDA) detector can also be used to confirm peak purity by analyzing the UV spectrum across the entire peak.

-

Injection Volume: 10 µL.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

Conclusion

This compound is a well-defined crystalline solid with a distinct set of physical and spectroscopic properties. Its identity, purity, and structure are reliably confirmed through a combination of melting point analysis, chromatography (HPLC), and spectroscopic techniques including NMR, FTIR, and Mass Spectrometry. The data and protocols presented in this guide provide a robust framework for scientists to confidently handle, characterize, and utilize this versatile chemical building block in their research endeavors, ensuring reproducibility and advancing the fields of pharmaceutical and agrochemical innovation.

References

- Pharmaffiliates. (n.d.). CAS No : 288383-20-0| Product Name : Cediranib.

- ChemBK. (n.d.). ETHYL 5-AMINO-1-(4-FLUOROPHENYL)PYRAZOLE-4-CARBOXYLATE.

- PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

- PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

- The Royal Society of Chemistry. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate.

- Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1376.

- National Center for Biotechnology Information. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.

- SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts.

- PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.

- Scientific Research Publishing. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

- MDPI. (2023). Targeting USP-7 by a Novel Fluorinated 5-Pyrazolyl-Urea Derivative.

Sources

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS number 138907-68-3

An In-Depth Technical Guide to Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-68-3)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 138907-68-3), a pivotal intermediate for professionals in pharmaceutical and agrochemical research. The document delves into the molecule's physicochemical properties, provides a detailed and validated synthesis protocol, and outlines its analytical characterization profile. A significant focus is placed on its strategic application as a core structural scaffold in the development of targeted therapeutics, particularly p38α MAP kinase inhibitors. Safety, handling, and toxicological data are also summarized to ensure responsible laboratory practice. This guide is intended to serve as a practical and authoritative resource for researchers, chemists, and drug development scientists, enabling them to leverage this versatile building block in their discovery programs.

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its recurring presence in a wide array of biologically active compounds and approved pharmaceuticals. The pyrazole core's unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal foundation for designing molecules with high target affinity and specificity.[2] Its utility is demonstrated in commercial drugs targeting diverse conditions, highlighting the scaffold's versatility. Consequently, intermediates like this compound are not mere chemical reagents; they are enabling tools for the construction of next-generation therapeutics, particularly in the fields of oncology and inflammation.[1][3]

Physicochemical & Structural Properties

This compound is typically supplied as a solid, ranging in color from white to beige or pale brown.[4] Its core structure consists of a 1,5-disubstituted pyrazole ring, featuring a 4-fluorophenyl group at the N1 position and an amino group at the C5 position. This specific arrangement of substituents is critical for its utility as a synthetic intermediate.

Diagram 1: Chemical Structure of the Title Compound

Caption: Chemical structure of CAS 138907-68-3.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 138907-68-3 | [4] |

| Molecular Formula | C₁₂H₁₂FN₃O₂ | [4] |

| Molecular Weight | 249.24 g/mol | [4] |

| Appearance | White to pale brown solid/crystals | [4] |

| Melting Point | 153 °C | [4] |

| Boiling Point | 380.0 ± 32.0 °C (Predicted) | [4] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [4] |

| Synonyms | 5-Amino-4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-pyrazole | - |

Synthesis Pathway and Experimental Protocol

The synthesis of this pyrazole derivative is a classic example of heterocyclic chemistry, relying on a condensation reaction between a substituted hydrazine and a functionalized acrylate. This approach is efficient and provides high yields of the desired product.

Causality of the Synthetic Strategy

The chosen method involves the reaction of (4-fluorophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate. This is a well-established route for forming 5-aminopyrazole systems.

-

(4-fluorophenyl)hydrazine: This reactant provides the N1-aryl substituent and one of the pyrazole's nitrogen atoms. The fluorine atom is a common bioisostere for hydrogen and can enhance metabolic stability and binding interactions of the final drug molecule.

-

Ethyl (ethoxymethylene)cyanoacetate: This is a key three-carbon building block. The ethoxymethylene group acts as a leaving group upon nucleophilic attack by the hydrazine. The cyano group directs the cyclization to form the 5-amino product, and the ethyl carboxylate provides a handle for further chemical modification.

-

Base (e.g., Triethylamine): The hydrochloride salt of the hydrazine is often used for stability. The base is required to neutralize the HCl, liberating the free hydrazine to act as a nucleophile.[5]

-

Solvent (e.g., Ethanol): Ethanol is an excellent solvent for the reactants and allows the reaction to proceed at a controlled temperature (reflux), facilitating both the initial condensation and the subsequent cyclization.

Diagram 2: Synthetic Workflow

Caption: Reaction scheme for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of the title compound.[5]

-

Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq., e.g., 20.00 g, 123 mmol) in ethanol.

-

Reagent Addition: To the solution, add ethyl(ethoxymethylene)cyanoacetate (1.0 eq., e.g., 20.80 g, 123 mmol) followed by the dropwise addition of triethylamine (1.0 eq., e.g., 17.1 mL, 123 mmol). The triethylamine neutralizes the hydrochloride salt, which may cause a slight warming of the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 2.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution as a solid.

-

Purification: Collect the solid product by filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization from ethanol if necessary to achieve high purity.

-

Drying: Dry the purified solid under vacuum to yield the final product.

Analytical Characterization Profile

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | ~1.3 ppm (t, 3H): CH₃ of the ethyl ester.~4.2 ppm (q, 2H): CH₂ of the ethyl ester.~5.5-6.5 ppm (s, broad, 2H): NH₂ protons.~7.2-7.5 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl ring, likely appearing as two overlapping triplets or a complex multiplet due to H-H and H-F coupling.~7.8 ppm (s, 1H): Proton on the C3 position of the pyrazole ring. |

| ¹³C NMR | ~14.5 ppm: CH₃ of the ethyl ester.~59.5 ppm: CH₂ of the ethyl ester.~95-100 ppm: C4 of the pyrazole ring.~116-117 ppm: Aromatic CH carbons meta to the fluorine (doublet, J ≈ 22 Hz).~126-127 ppm: Aromatic CH carbons ortho to the fluorine (doublet, J ≈ 8 Hz).~135 ppm: Aromatic C carbon attached to the pyrazole ring.~145-150 ppm: C3 and C5 of the pyrazole ring.~160-163 ppm: Aromatic C carbon attached to fluorine (doublet, J ≈ 245 Hz).~165 ppm: C=O of the ethyl ester. |

| FT-IR (cm⁻¹) | 3300-3500: N-H stretching (amino group).2900-3000: C-H stretching (aliphatic/aromatic).~1680-1710: C=O stretching (ester).~1620: N-H bending.~1250: C-F stretching. |

| Mass Spec (EI) | m/z 249: Molecular ion [M]⁺.Fragments: Loss of ethoxy (-45), loss of ethyl carboxylate (-73), and other characteristic fragments. |

Core Application in Kinase Inhibitor Development

A primary and high-value application of this pyrazole intermediate is in the synthesis of kinase inhibitors. Kinases are critical signaling proteins, and their dysregulation is a hallmark of many cancers and inflammatory diseases, making them prime drug targets.[8][9]

Targeting p38α MAP Kinase

This intermediate has been explicitly used as a building block for potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase.[10] The p38α pathway is a key mediator of the inflammatory response, and its inhibition can block the production of pro-inflammatory cytokines like TNF-α.

The this compound scaffold provides an ideal starting point. The amino group at the C5 position can be readily functionalized, often through acylation or condensation reactions, to introduce moieties that interact with key residues in the kinase's ATP-binding pocket. The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to build out another part of the inhibitor, often targeting the solvent-exposed region of the active site.

Diagram 3: Role as a Scaffold in Drug Design

Caption: Logical workflow from core intermediate to a final drug candidate.

Safety, Handling, and Toxicology Profile

As with any laboratory chemical, proper handling is paramount. The toxicological properties of this specific compound have not been fully investigated. Therefore, it should be handled with caution, assuming it is potentially hazardous.

Table 3: Hazard and Safety Information Summary

| Category | Information |

| GHS Pictograms | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Measures | Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust/fumes. Avoid contact with skin and eyes. |

| First Aid | Inhalation: Move to fresh air. Seek medical attention if symptoms persist.Skin Contact: Wash off immediately with soap and plenty of water.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed building block that provides a direct and efficient entry point into a class of high-value, biologically active molecules. Its robust synthesis, coupled with multiple functional handles for diversification, makes it an indispensable tool for medicinal chemists. Its proven application in the development of kinase inhibitors underscores its relevance in modern drug discovery programs. As research into targeted therapies continues to expand, the demand for such well-characterized and versatile intermediates is set to grow, solidifying its role in the creation of future medicines.

References

- Chem-Impex. Ethyl 5-Amino-1-(4-fluorophenyl)

- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

- Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1376. [Link]

- CAS.

- ChemBK. ETHYL 5-AMINO-1-(4-FLUOROPHENYL)

- ResearchGate. (PDF) Ethyl 5-amino-1-[(4-methylphenyl)

- PubChem.

- IJBPT.

- PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

- ResearchGate.

- Mohareb, R. M., & Mohamed, H. E. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. International Journal of Molecular Sciences, 13(5), 6292–6309. [Link]

- LookChem. 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Link]

- ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

- Google Patents.

- SciSpace. Utilization of kinase inhibitors as novel therapeutic drug targets. [Link]

- PubMed. Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors for the Treatment of Acute Promyelocytic Leukemia. [Link]

- Organic Syntheses. ethyl (1-phenylethylidene)

- Organic Syntheses. 1-phenyl-3-amino-5-pyrazolone. [Link]

- ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 823-85-8|(4-Fluorophenyl)hydrazine hydrochloride| Ambeed [ambeed.com]

- 6. rsc.org [rsc.org]

- 7. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Cas 187949-90-2,5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate molecular weight

An In-depth Technical Guide to Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a heterocyclic building block of significant interest in modern chemical research. As a senior application scientist, my objective is to provide not just data, but a cohesive understanding of this molecule's properties, synthesis, characterization, and applications, grounded in established scientific principles. We will explore the causality behind its utility, empowering researchers to leverage its full potential in their work.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted pyrazole derivative. The pyrazole ring system is a well-established pharmacophore, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[1][2] The strategic placement of the 4-fluorophenyl group, an amino moiety, and an ethyl carboxylate handle makes this compound a versatile synthon for creating complex molecular architectures.

The 4-fluorophenyl group is particularly notable. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate the electronic properties of the ring, often improving binding affinity to biological targets through favorable electrostatic or hydrogen bonding interactions. The amino and ester groups provide reactive sites for further chemical elaboration, forming the basis of its utility as a building block.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 249.24 g/mol | [1][3] |

| Molecular Formula | C₁₂H₁₂FN₃O₂ | [1][3] |

| CAS Number | 138907-68-3 | [1][3] |

| Appearance | White needles | [1] |

| Melting Point | 150-157 °C | [1] |

| IUPAC Name | ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | [4] |

| Predicted Density | 1.33 g/cm³ | [3] |

| Purity (Typical) | ≥ 98% (by HPLC) | [1] |

| Storage | Store at 0-8°C in a dry, dark place under an inert atmosphere. |[1][4] |

Synthesis and Mechanistic Rationale

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. A highly effective and common method for synthesizing 5-aminopyrazoles of this class is the condensation reaction between a substituted hydrazine and a cyanoacetate derivative.

The logical synthetic precursor for the target molecule is the reaction between (4-fluorophenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate (EMCA) . This choice is based on well-documented synthetic routes for analogous compounds.[5]

Reaction Mechanism: The synthesis proceeds via a two-step sequence within a single pot:

-

Condensation: The more nucleophilic nitrogen of (4-fluorophenyl)hydrazine attacks the electrophilic carbon of the ethoxymethylene group in EMCA, leading to the elimination of ethanol and forming a hydrazine intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazine intermediate then attacks the electrophilic carbon of the nitrile (cyano) group. This nucleophilic addition results in the formation of the five-membered pyrazole ring, with a subsequent tautomerization leading to the stable aromatic 5-aminopyrazole product.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system designed for trustworthiness. Each step ensures the reaction proceeds efficiently and yields a pure product, which is then confirmed by the analytical methods described in the next section.

-

Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-fluorophenyl)hydrazine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

-

Add absolute ethanol (approx. 10 mL per gram of limiting reagent) as the solvent.

-

Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction towards completion. Refluxing provides the necessary activation energy for both the initial condensation and the subsequent cyclization.

-

-

Reaction Execution:

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates reaction completion. A typical reaction time is 6-12 hours.[5]

-

-

Product Isolation (Workup):

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice water (approx. 5 times the volume of the ethanol used).

-

Causality: The target compound is poorly soluble in water, while any remaining starting materials or byproducts may have higher solubility. This step causes the desired product to precipitate out of the solution as a solid.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any water-soluble impurities.

-

-

Purification:

-

The crude solid is best purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Causality: Recrystallization is a highly effective method for purifying crystalline solids. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities which remain in the ethanol mother liquor.

-

Collect the purified white needles by vacuum filtration and dry them in a vacuum oven at 40-50 °C.

-

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is critical. The following methods provide a comprehensive validation of the molecular structure.

Table 2: Expected Analytical Data

| Technique | Expected Results |

|---|---|

| ¹H NMR | Ethyl group: Triplet (~1.3 ppm, 3H) and Quartet (~4.2 ppm, 2H). Amino group: Broad singlet (~5.0-6.0 ppm, 2H). Aromatic protons: Multiplets (~7.1-7.5 ppm, 4H) for the 4-fluorophenyl ring. Pyrazole proton: Singlet (~7.8-8.0 ppm, 1H). |

| ¹³C NMR | Ethyl group: ~14 ppm (CH₃) and ~60 ppm (CH₂). Pyrazole ring: Signals in the aromatic region, including the C-CN carbon at a distinct shift. Aromatic carbons: Multiple signals in the 115-165 ppm range, showing C-F coupling. Carbonyl carbon (C=O): ~165 ppm. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 249.24 (corresponding to C₁₂H₁₂FN₃O₂)[1][3]. Key fragments would include loss of the ethoxy group (-45) or the entire ester functionality. |

| IR Spec (KBr) | N-H stretch: Two bands around 3300-3450 cm⁻¹ (amino group). C=O stretch: Strong absorption around 1680-1700 cm⁻¹ (ester carbonyl). C-F stretch: Strong absorption around 1220-1240 cm⁻¹. C=C/C=N stretch: Bands in the 1500-1620 cm⁻¹ region. |

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate. Its structure is a launchpad for synthesizing a wide array of more complex, biologically active molecules.[1]

Core Scaffold for Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target kinase. The amino and ester groups on this pyrazole scaffold are ideal for modification.

-

Amide Coupling: The 5-amino group can be acylated or coupled with carboxylic acids to introduce side chains that can target specific amino acid residues in a kinase.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to build diversity. Alternatively, it can be reduced to a primary alcohol for further derivatization.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | 1264046-99-2 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon foundational principles of spectroscopic analysis and field-proven methodologies, this document serves as a practical resource for scientists engaged in the synthesis and characterization of novel pyrazole derivatives. The strategic integration of multiple analytical techniques is paramount for unambiguous structure confirmation, ensuring the integrity of research and development endeavors.

Introduction to Pyrazole Scaffolds

Substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, forming the core of numerous pharmaceutical agents.[1][2] The subject of this guide, this compound, features a pyrazole ring system with key functional groups that make it a valuable building block in the synthesis of bioactive molecules for therapeutic areas such as oncology and anti-inflammatory treatments.[1] A thorough and systematic approach to its structure elucidation is therefore critical.

The Integrated Spectroscopic Workflow

The definitive confirmation of the chemical structure of a synthesized compound is not reliant on a single analytical technique but rather on the convergence of data from multiple orthogonal methods. This self-validating system ensures the highest level of confidence in the assigned structure. The core techniques for the elucidation of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Figure 1: A generalized workflow for the structure elucidation of a synthesized organic compound, emphasizing the integration of multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on the structure and data from analogous compounds[3][4], the following proton signals are predicted in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| -CH₃ (Ethyl) | ~1.3 | Triplet | 3H | Upfield signal due to the aliphatic nature, split by the adjacent -CH₂- group. |

| -CH₂- (Ethyl) | ~4.2 | Quartet | 2H | Deshielded by the adjacent oxygen atom, split by the -CH₃ group. |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H | Chemical shift can be variable and concentration-dependent. The protons are exchangeable with D₂O. |

| Aromatic CH (Fluorophenyl) | ~7.2 - 7.5 | Multiplet | 4H | Complex splitting pattern due to coupling between aromatic protons and to the fluorine atom. |

| Pyrazole CH | ~7.8 | Singlet | 1H | A single proton on the pyrazole ring, appearing as a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The predicted chemical shifts are based on data from similar pyrazole structures.[4][5]

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| -CH₃ (Ethyl) | ~14 | Typical upfield signal for an aliphatic methyl carbon. |

| -CH₂- (Ethyl) | ~60 | Deshielded by the ester oxygen. |

| C4 (Pyrazole) | ~95 | Shielded carbon of the pyrazole ring. |

| C (Aromatic C-F) | ~160 (with C-F coupling) | The carbon directly attached to fluorine will show a large coupling constant. |

| C (Aromatic CH) | ~115 - 130 | Aromatic carbons of the fluorophenyl ring. |

| C3 (Pyrazole) | ~140 | Deshielded carbon of the pyrazole ring. |

| C5 (Pyrazole) | ~150 | Carbon attached to the amino group. |

| C=O (Ester) | ~165 | Carbonyl carbon of the ester group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations, which will definitively establish the connectivity of the molecule.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium-Strong | Characteristic of the primary amine (-NH₂) group.[6] |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Aromatic C-H bonds of the phenyl and pyrazole rings. |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium | Aliphatic C-H bonds of the ethyl group. |

| ~1700 | C=O stretch (ester) | Strong | Carbonyl group of the ethyl ester.[3] |

| ~1620 | C=C and C=N stretch | Medium-Strong | Aromatic ring and pyrazole ring stretching vibrations. |

| ~1510 | N-H bend | Medium | Bending vibration of the primary amine. |

| 1250 - 1000 | C-O stretch (ester) and C-F stretch | Strong | Characteristic stretches for the ester and the carbon-fluorine bond. |

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Predicted Mass Spectrometric Data

For this compound (Molecular Formula: C₁₂H₁₂FN₃O₂, Molecular Weight: 249.24 g/mol [1]), the following is expected:

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 249.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester: [M - 45]⁺ at m/z = 204.

-

Loss of the entire ester group (-COOCH₂CH₃): [M - 73]⁺ at m/z = 176.

-

Cleavage of the fluorophenyl group: A peak corresponding to the fluorophenyl cation at m/z = 95.

-

Fragmentation of the pyrazole ring system.

-

Figure 2: A simplified representation of the predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry (GC-MS or LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. By combining the detailed connectivity information from NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous confirmation of the molecular structure. This rigorous analytical approach is fundamental to ensuring the quality and reproducibility of scientific research and is a cornerstone of modern drug discovery and development.

References

- Chem-Impex. Ethyl 5-Amino-1-(4-fluorophenyl)

- PubChem.

- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

- NIST WebBook.

- ChemBK. ETHYL 5-AMINO-1-(4-FLUOROPHENYL)

- ResearchGate. Ethyl 5-amino-1-[(4-methylphenyl)

- PMC - NIH. Ethyl 5-amino-1-[(4-methylphenyl)

- PubChem.

- SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

- MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

- Asian Journal of Chemistry. Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)

- ResearchGate.

- Matrix Fine Chemicals.

- precisionFDA.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1260243-04-6|Ethyl 5-amino-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility Determination of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity. For ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research, understanding its solubility profile is paramount for formulation development, bioavailability, and overall therapeutic or application efficacy.[1] This in-depth technical guide provides a comprehensive framework for determining the thermodynamic solubility of this compound. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and discuss the critical factors influencing solubility. This guide is designed to equip researchers with the necessary knowledge to generate reliable and reproducible solubility data, thereby facilitating informed decision-making in their research and development endeavors.

Introduction: The Central Role of Solubility in Drug Discovery and Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a major cause of attrition. Among these, aqueous solubility stands out as a crucial determinant of a drug's absorption and, consequently, its bioavailability. Pyrazole derivatives, a class of compounds known for their diverse biological activities, often exhibit poor water solubility due to their planar, aromatic structures, which can lead to high crystal lattice energies.

This guide will provide a detailed exploration of the methodologies to quantitatively assess the solubility of this compound. We will focus on the "gold standard" shake-flask method for determining thermodynamic solubility, a technique recognized for its reliability and accuracy. Furthermore, we will touch upon the concept of kinetic solubility and its application in early-stage drug discovery.

Theoretical Foundations of Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. This equilibrium is governed by the free energy change of the dissolution process.

Several factors influence the solubility of a compound like this compound, including:

-

Physicochemical Properties of the Compound: Molecular weight, crystal structure (polymorphism), melting point, and pKa all play a significant role.

-

Properties of the Solvent: Polarity, hydrogen bonding capacity, and pH are critical solvent characteristics.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature.

-

pH of the Medium: For ionizable compounds, the pH of the aqueous medium can dramatically affect solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. It is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value. The extended equilibration time ensures that the dissolution process is complete and not kinetically limited. The use of an excess of the solid compound is crucial to maintain saturation throughout the experiment.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

This compound (purity ≥ 98%)[1]

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, isopropanol) of appropriate purity.

-

Calibrated analytical balance.

-

Vials with screw caps.

-

Constant temperature shaker or incubator.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

Volumetric flasks and pipettes.

Protocol:

-

Preparation of Stock and Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or a mobile phase component) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be visible at the end of the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the prepared standard solutions and the diluted sample by HPLC.

-

A typical HPLC method for a pyrazole derivative might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

-

Detection is typically performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the test solvent by taking into account the dilution factor.

-

Self-Validating System

This protocol incorporates self-validating steps to ensure the integrity of the results. The visual confirmation of excess solid at the end of the experiment validates that saturation was maintained. The construction of a linear calibration curve with a high correlation coefficient (R² > 0.99) confirms the accuracy of the analytical method. Furthermore, determining that the concentration of the dissolved compound does not change with extended equilibration time confirms that thermodynamic equilibrium has been reached.

Visualization of Experimental Workflow

Sources

A Comprehensive Technical Guide to Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as a Privileged Scaffold in Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2] This technical guide provides an in-depth exploration of a specific, highly functionalized pyrazole derivative: Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. We will dissect its chemical architecture, detail its synthesis and characterization, and critically evaluate its application as a foundational scaffold for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights into leveraging this scaffold for targets in oncology, inflammation, and beyond.

The Pyrazole Scaffold: A Foundation of Therapeutic Success

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and several oncology kinase inhibitors like ruxolitinib.[2][3] Its "privileged" status stems from a combination of favorable physicochemical properties:

-

Synthetic Tractability: The pyrazole core can be synthesized through robust and high-yielding chemical reactions, allowing for the efficient generation of diverse compound libraries.[4]

-

Drug-Like Properties: The scaffold often imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as improved lipophilicity and metabolic stability.[5]

-

Versatile Bioisostere: The pyrazole ring can act as a bioisosteric replacement for other aromatic systems, enabling fine-tuning of electronic and steric properties to optimize target engagement.[3]

-

Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating critical interactions within the binding pockets of biological targets like protein kinases.[3]

The subject of this guide, this compound, is not merely a simple pyrazole but a strategically functionalized starting point for extensive chemical exploration. Each substituent plays a crucial role in its utility as a drug discovery scaffold.

-

N1-(4-fluorophenyl) Group: The fluorophenyl ring provides a vector for exploring interactions within hydrophobic pockets of target proteins. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.[6]

-

C4-Ethyl Carboxylate Group: This ester functionality is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, hydrazides, and other functional groups, serving as a primary point for diversification.[7]

-

C5-Amino Group: The exocyclic amino group is a critical pharmacophoric feature. It can act as a key hydrogen bond donor, anchoring the molecule to specific residues in a target's active site, a feature that has been shown to be crucial for selectivity in kinase inhibitors.[8]

Synthesis and Physicochemical Characterization

The synthesis of this compound is typically achieved through a well-established and reliable cyclocondensation reaction. The most common route involves the reaction of (4-fluorophenyl)hydrazine with an electrophilic three-carbon component, such as ethyl (ethoxymethylene)cyanoacetate.

General Synthetic Pathway

The reaction proceeds by an initial Michael addition of the hydrazine to the activated alkene, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.

Caption: General synthetic route for the target scaffold.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

(4-Fluorophenyl)hydrazine hydrochloride

-

Ethyl (ethoxymethylene)cyanoacetate

-

Sodium acetate

-

Ethanol, absolute

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

Procedure:

-

To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol (10 mL/g), add sodium acetate (1.1 eq). Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine base.

-

To this mixture, add ethyl (ethoxymethylene)cyanoacetate (1.05 eq) dropwise over 5 minutes.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing ice-cold water (50 mL/g of starting material) while stirring.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

-

Recrystallize the crude solid from an ethanol/water mixture to afford the pure product as a white to off-white solid.

-

Dry the final product under vacuum.

Self-Validation: The success of the synthesis is validated by obtaining a product with the expected physical properties (melting point) and spectroscopic data that unambiguously confirm its structure and purity.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized scaffold must be rigorously confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂FN₃O₂ | [9] |

| Molecular Weight | 249.24 g/mol | [9] |

| Appearance | White to off-white solid/needles | [9] |

| Melting Point | 150-157 °C | [9] |

| CAS Number | 138907-68-3 | [9] |

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the fluorophenyl ring (multiplets, often appearing as two doublets of doublets), the amino group protons (a broad singlet), and the pyrazole C3-proton (a singlet).

-

¹³C NMR: Resonances for the ethyl group carbons, the pyrazole ring carbons, and the fluorophenyl ring carbons (with characteristic C-F coupling).

-

Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight.

-

HPLC: A single major peak indicating high purity (typically ≥98%).[9]

Biological Activity & Therapeutic Applications

This compound and its derivatives have been investigated for a range of biological activities, positioning this scaffold as a valuable starting point for multiple therapeutic programs.

Anti-Inflammatory Activity: p38 MAP Kinase Inhibition

A significant application of this scaffold was in the discovery of potent and selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[8] Overexpression of p38 is implicated in chronic inflammatory diseases like rheumatoid arthritis.

-

Mechanism of Action: Derivatives of this scaffold bind to the ATP-binding pocket of p38α. A crucial interaction, revealed by X-ray crystallography, is a unique hydrogen bond between the C5-amino group of the pyrazole and the side-chain of threonine 106 in the kinase hinge region. This interaction is believed to contribute significantly to the high selectivity for p38 over other kinases.[8] The 4-fluorophenyl group occupies a hydrophobic region of the active site.

Caption: Inhibition of the p38 MAP kinase signaling pathway.

A lead compound from this series, RO3201195 , demonstrated excellent oral bioavailability and was advanced into Phase I clinical trials.[8] This highlights the scaffold's ability to produce drug candidates with favorable pharmacokinetic profiles.

Anticancer Activity: Kinase Inhibition

The pyrazole scaffold is a well-established framework for designing protein kinase inhibitors for oncology.[3] The structural features of this compound make it an ideal starting point for targeting kinases like Fibroblast Growth Factor Receptors (FGFRs), whose aberrant activation drives various cancers.[10]

-

Design Strategy: The C5-amino group can engage with the kinase hinge region, while the N1-fluorophenyl moiety can be directed towards the hydrophobic pocket. The C4-carboxylate position is a prime site for introducing side chains that can target the solvent-exposed region or exploit unique features of a specific kinase, thereby enhancing potency and selectivity.[10][11] Recent studies have shown that converting the C4-ester to specific amides can lead to potent pan-FGFR covalent inhibitors that are effective against both wild-type and drug-resistant mutant forms of the enzyme.[10]

Other Therapeutic Areas

Derivatives of the broader 1-phenyl-pyrazole-4-carboxylate class have also shown promise in other areas:

-

Xanthine Oxidoreductase (XOR) Inhibition: For the treatment of hyperuricemia and gout.[12]

-

Antimicrobial Activity: The pyrazole nucleus is found in compounds with activity against various bacterial and fungal strains.[6][13]

A Scaffold-Based Drug Discovery Workflow

Leveraging this compound in a drug discovery campaign involves a systematic process of diversification and optimization. The C4-ester and C5-amine provide convenient points for chemical modification to build a library for screening and Structure-Activity Relationship (SAR) studies.[5][14]

Lead Generation and Optimization Workflow

Caption: A typical scaffold-based drug discovery workflow.

Protocol: C4-Amide Library Synthesis

Objective: To create a small library of amide derivatives from the core scaffold for SAR studies.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)

-

Coupling agents (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., DIPEA)

-

Solvents (THF, DMF, DCM)

Procedure:

Step A: Saponification to Carboxylic Acid

-

Dissolve the starting ester (1.0 eq) in a mixture of THF and water (3:1).

-

Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the ester.

-

Acidify the mixture to pH ~3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate, which is often used without further purification.

Step B: Amide Coupling

-

In an inert atmosphere, dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq), the coupling agent HATU (1.2 eq), and the organic base DIPEA (2.5 eq).

-

Stir the reaction at room temperature for 12-18 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the final amide derivative.

Trustworthiness: This two-step protocol is a standard, robust method in medicinal chemistry. The purity and identity of each new analog must be confirmed by LC-MS and NMR to ensure the integrity of the subsequent biological data.

Conclusion and Future Perspectives

This compound is a quintessential example of a privileged drug discovery scaffold. Its validated synthetic accessibility and strategically positioned functional groups provide an exceptional platform for generating diverse chemical libraries. Its proven success in yielding clinical candidates, such as p38 MAP kinase inhibitors, underscores its value.[8]

Future efforts will likely focus on applying this scaffold to new and challenging biological targets. The rise of covalent inhibitors and targeted protein degraders (PROTACs) opens new avenues where the versatile chemical handles of this pyrazole can be exploited to develop next-generation therapeutics. As our understanding of disease biology deepens, the utility of well-validated, highly adaptable scaffolds like this one will only continue to grow, solidifying the pyrazole core's place in the pantheon of medicinal chemistry.

References

- Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

- MDPI. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

- ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

- MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

- Chem-Impex. Ethyl 5-Amino-1-(4-fluorophenyl)pyrazole-4-carboxylate.

- PubMed. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors.

- National Center for Biotechnology Information. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

- PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase.

- Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- National Center for Biotechnology Information. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms.

- PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.

- PubMed. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives.

- PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives.

- ResearchGate. Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella spp..

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Multi-Pronged Strategy for Unveiling the Therapeutic Targets of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Preamble: From Privileged Scaffold to Precision Medicine

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and bioactive compounds.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The specific compound of interest, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, belongs to the 5-aminopyrazole (5AP) subclass, a group noted for its versatility and therapeutic potential.[5][6][7] Members of the 5AP family have been successfully developed as potent and selective inhibitors of key enzymes in disease pathways, such as kinases.[8][9]

This guide moves beyond a simple literature review. It is designed as a strategic blueprint for researchers, outlining a comprehensive, field-proven methodology to deorphanize this specific molecule. We will dissect the compound's core structure to form rational hypotheses about its molecular targets and then detail an integrated workflow of computational and experimental techniques to identify, validate, and ultimately characterize its mechanism of action. This is the critical path from a promising chemical entity to a potential therapeutic agent.

Section 1: Hypothesis Generation - An Analysis of the 5-Aminopyrazole Core

The structure of this compound provides immediate clues for target exploration. The 5-aminopyrazole scaffold is a known pharmacophore that has been successfully exploited to target various enzyme families.[7] The presence of the 4-fluorophenyl group and the ethyl carboxylate moiety will modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.

Based on extensive data for structurally related compounds, we can formulate a primary hypothesis: the compound is likely to interact with ATP-binding sites, particularly within the kinase superfamily, or other nucleotide-binding proteins. The 5-aminopyrazole core can act as a bioisostere for other aromatic systems and form critical hydrogen bonds within a protein's active site.[1]

Table 1: High-Priority Target Classes for Investigation

| Target Class | Rationale for Prioritization | Key Examples & Pathways | Supporting Evidence |

| Protein Kinases | The 5-aminopyrazole scaffold is a well-established hinge-binding motif for numerous kinase inhibitors.[8] This class represents the most fertile ground for initial screening. | p38 MAPK, Bruton's Tyrosine Kinase (BTK), EGFR, CDKs.[2][7][9] | The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole-based BTK inhibitor, validates this scaffold's potential.[9] |

| Inflammatory Enzymes | Pyrazole derivatives have a long history as anti-inflammatory agents.[10] | Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX). | Many pyrazole-containing drugs, like celecoxib, target enzymes in the arachidonic acid pathway.[1][10] |

| Microbial Enzymes | Certain 5-aminopyrazole derivatives have demonstrated significant antimicrobial and antifungal activity.[6][8] | DNA Gyrase, Dihydrofolate Reductase (DHFR). | The scaffold's ability to chelate metal ions or mimic endogenous substrates is a potential mechanism.[6] |

| Nuclear Receptors | The planar, aromatic nature of the core structure allows for potential interaction with ligand-binding domains. | Angiotensin II Receptor.[1] | The pyrazole in losartan serves as a bioisostere for an imidazole moiety, demonstrating its utility in receptor antagonists.[1] |

Section 2: The Target Discovery & Validation Cascade

Identifying a drug's true molecular target is a foundational step in modern drug development, reducing downstream failures and enabling mechanism-based drug design.[11][12] We advocate for a parallel, multi-pronged approach that combines computational prediction with robust experimental validation. This strategy maximizes the probability of success while providing orthogonal data to build a compelling case for a specific drug-target interaction.

Phase 1: In Silico Target Prediction (Hypothesis Refinement)

The initial phase leverages computational methods to screen our lead compound against vast databases of known protein structures and ligand bioactivities. This is a time- and cost-effective strategy to narrow the field of potential targets from thousands to a manageable number for experimental validation.[13][14] The goal is not to find the one true target but to generate a high-confidence, rank-ordered list.

Our recommended workflow integrates both ligand-based and structure-based approaches for comprehensive analysis.[13]

Caption: In Silico Target Prediction Workflow.

Causality Behind the Workflow:

-

Ligand-Based Methods (e.g., SEA, PharmMapper) operate on the principle that structurally similar molecules often share similar biological targets.[15] They are powerful when a rich pharmacology exists for the scaffold class.

-

Structure-Based Methods (e.g., panel docking) reverse the typical virtual screening paradigm. Instead of screening many compounds against one target, we screen one compound against a library of hundreds or thousands of protein binding sites.[13][16] This can uncover novel targets for which no similar ligands are known.

-

Consensus Scoring: By combining results from orthogonal methods, we reduce the risk of false positives inherent in any single prediction algorithm and increase our confidence in the highest-ranking candidates.[15]

Phase 2: Experimental Target Identification (Direct Evidence)

With a prioritized list of candidates from the in silico phase, we proceed to direct biochemical methods to "pull down" binding partners from a complex biological sample, such as a cell lysate. This provides physical evidence of an interaction.